Methyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound featuring a tetrazolo-pyrimidine core with a trimethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 2,3,4-trimethoxybenzaldehyde and various pyrimidine derivatives. Key steps in the synthesis may involve:
Condensation reactions: to form the pyrimidine ring.
Cyclization reactions: to introduce the tetrazole moiety.
Esterification: to attach the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Potentially altering the methoxy groups or the tetrazole ring.
Reduction: Modifying the pyrimidine or tetrazole rings.
Substitution: Particularly electrophilic aromatic substitution on the trimethoxyphenyl ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
METHYL 5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action for this compound involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization . This can lead to anti-cancer effects by disrupting cell division. Additionally, the compound may inhibit enzymes like thioredoxin reductase and histone demethylases, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and has a similar mechanism of action.
Trimetrexate and Trimethoprim: DHFR inhibitors with structural similarities.
Uniqueness
What sets METHYL 5-METHYL-7-(2,3,4-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE apart is its unique combination of a tetrazolo-pyrimidine core with a trimethoxyphenyl group, which provides a distinct set of bioactive properties and potential therapeutic applications .
Properties
Molecular Formula |
C16H19N5O5 |
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Molecular Weight |
361.35 g/mol |
IUPAC Name |
methyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H19N5O5/c1-8-11(15(22)26-5)12(21-16(17-8)18-19-20-21)9-6-7-10(23-2)14(25-4)13(9)24-3/h6-7,12H,1-5H3,(H,17,18,20) |
InChI Key |
ZDNQWPCMXPJYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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